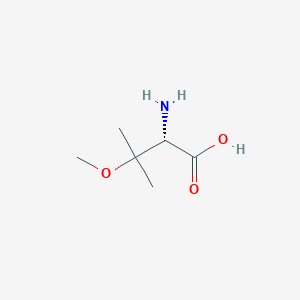

(2S)-2-amino-3-methoxy-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-methoxy-3-methylbutanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

RDBBJCUJCNMAAF-SCSAIBSYSA-N |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)OC |

Canonical SMILES |

CC(C)(C(C(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Methodology

A common strategy involves methylating a 3-hydroxy precursor. For example, N-protected 3-hydroxy-3-methylbutanoic acid is treated with dimethyl sulfate (DMS) under basic conditions to introduce the methoxy group.

- Starting Material : N-tert-butoxycarbonyl (Boc)-protected 3-hydroxy-3-methylbutanoic acid.

- Reagents : Dimethyl sulfate, sodium hydroxide.

- Conditions : Reaction in acetone/water (4:1 v/v) at 20–35°C for 12–24 hours.

- Workup : Acidification with citric acid, extraction with ethyl acetate, and crystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58–63% |

| Purity (HPLC) | >99% |

| Diastereomeric Ratio | >20:1 (threo:allo) |

Limitations

- Requires pre-synthesis of the 3-hydroxy-3-methyl precursor, which may involve multi-step protection/deprotection.

- Dimethyl sulfate is highly toxic, necessitating stringent safety protocols.

Asymmetric Aldol Reaction Catalyzed by Brønsted Bases

Methodology

Brønsted base (BB) catalysis enables enantioselective aldol reactions between glycine Schiff bases and ketones. For example, 3-methoxy-3-methylbutanone reacts with a glycine-derived imine to form the β-hydroxy α-amino acid intermediate, which is subsequently reduced.

- Schiff Base Formation : Glycine reacts with (S)-2-benzoylphenylboronic acid (BPB) to form a chiral Ni(II) complex.

- Aldol Reaction : The complex reacts with 3-methoxy-3-methylbutanone in CH₂Cl₂ at −20°C.

- Reduction : Sodium borohydride reduces the β-hydroxy group to a methyl group.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 88–92% |

| Yield | 70–75% |

| Reaction Time | 2–4 hours |

Advantages

- High stereocontrol via chiral catalysts.

- Scalable for gram-scale synthesis.

Mitsunobu Reaction for Ether Formation

Methodology

The Mitsunobu reaction installs the methoxy group while inverting stereochemistry. Starting from 3-hydroxy-3-methylbutanoic acid , the hydroxyl group is replaced with methoxy using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Substrate : (S)-3-hydroxy-3-methylbutanoic acid tert-butyl ester.

- Reagents : Methanol, DEAD, PPh₃.

- Conditions : 0–5°C for 1–1.5 hours in tetrahydrofuran (THF).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Optical Purity | >99% ee |

| Reaction Scale | Up to 100 g |

Considerations

- Requires anhydrous conditions.

- High cost of DEAD and PPh₃ limits industrial application.

Enzymatic Synthesis Using L-Threonine Aldolase

Methodology

L-Threonine aldolases catalyze the retro-aldol cleavage of β-hydroxy α-amino acids. By reversing this reaction, 3-methoxy-3-methylbutanal and glycine form the target compound.

- Enzyme : L-threonine aldolase variant (e.g., from E. coli).

- Substrates : Glycine, 3-methoxy-3-methylbutanal.

- Conditions : Phosphate buffer (pH 8.0), 25°C for 24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Conversion Rate | 40–50% |

| Diastereomeric Excess | 85–90% |

| Enzyme Loading | 5 U/mL |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| O-Methylation | 58–63 | >99 | High | Moderate |

| Asymmetric Aldol | 70–75 | 88–92 | Moderate | High |

| Mitsunobu | 85–90 | >99 | Low | Very High |

| Enzymatic | 40–50 | 85–90 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyvaline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, leading to the formation of 3-methoxy-3-methylbutanol.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Halogenated compounds, strong nucleophiles, and polar aprotic solvents.

Major Products:

Oxidation: 3-Methoxy-3-methylbutanoic acid.

Reduction: 3-Methoxy-3-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxyvaline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a model compound for studying amino acid metabolism and transport in biological systems.

Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as hepatitis B and cancer.

Industry: It is used in the production of cyclized sulfamorylarylamide derivatives and substituted 2,4-dihydroxybenzylamines, which have applications in immunomodulation and antiviral therapies.

Mechanism of Action

The mechanism of action of 3-methoxyvaline involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for amino acid transporters, facilitating its uptake into cells. Once inside the cell, it may undergo metabolic transformations that lead to the production of bioactive metabolites. These metabolites can interact with molecular targets such as enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

L-Valine ((2S)-2-Amino-3-methylbutanoic acid)

N-Boc-(S)-2-Amino-3-hydroxy-3-methylbutanoic Acid

- Molecular Formula: C₁₀H₁₉NO₅ .

- Molecular Weight : 233.26 g/mol .

- Key Differences : The Boc (tert-butoxycarbonyl) protecting group and hydroxyl substituent at C3 enhance stability during synthetic processes. Used as a laboratory intermediate for peptide synthesis .

- Applications : Prevents racemization in solid-phase peptide synthesis.

(2S,3S)-2-Amino-3-methoxybutanoic Acid

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid

- Molecular Formula : C₅H₈O₄ .

- Molecular Weight : 132.11 g/mol .

- Key Differences : A keto acid derivative with a hydroxyl and oxo group at C2 and C3, respectively. Participates in biosynthetic pathways (e.g., acetolactic acid in valine biosynthesis) .

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

(2S)-2-amino-3-methoxy-3-methylbutanoic acid, also known as a chiral amino acid derivative, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group, a methoxy group, and a branched alkyl chain, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

- Molecular Formula : C₇H₁₅NO₄

- Molecular Weight : 175.21 g/mol

- Structural Features :

- Chiral center at the second carbon.

- Presence of a methoxy group enhances lipophilicity.

1. Enzymatic Reactions

This compound acts as a substrate in various enzymatic processes, particularly in transamination reactions, which are vital for amino acid metabolism. These reactions facilitate the transfer of amino groups between amino acids and keto acids, playing a significant role in nitrogen metabolism and neurotransmitter synthesis.

2. Neuroprotective Properties

Research suggests that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. It has been implicated in influencing synaptic activity, which could have therapeutic implications for neurological disorders.

3. Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The minimum inhibitory concentration (MIC) values for specific pathogens were reported, demonstrating its potential as an antimicrobial agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited significant zones of inhibition. The results indicated that at concentrations ranging from 0.07 to 1000 μg/mL, the compound effectively inhibited bacterial growth, with comparable results to standard antibiotics like cefixime .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 75 |

| Klebsiella pneumoniae | 16 | 60 |

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. Results suggested that the compound could reduce oxidative stress markers and promote neuronal survival in vitro, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

The biological activity of this compound is believed to involve:

- Enzyme Modulation : Acting as a substrate for transaminases.

- Neurotransmitter Interaction : Potentially influencing levels of neurotransmitters such as glutamate and GABA.

- Antimicrobial Mechanism : Disrupting bacterial cell wall synthesis or metabolic pathways.

Q & A

Q. What are the key synthetic routes for (2S)-2-amino-3-methoxy-3-methylbutanoic acid, and how can reaction conditions be optimized?

Synthesis of this compound typically involves stereoselective methods to preserve its chiral centers. A common approach utilizes methyl esters as intermediates, such as methyl (2S,3S)-3-hydroxy-2-methylbutanoate, which undergoes methoxylation followed by hydrolysis to yield the target compound . Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize racemization.

- Catalysts : Chiral catalysts or enzymes (e.g., from Reaxys_biocatalysis databases) ensure enantiomeric purity .

- Purification : Recrystallization in aqueous ethanol achieves >98% purity, confirmed by melting point (220–224°C) and specific rotation (+27.5° in 6N HCl) .

Q. How can researchers determine the purity and enantiomeric excess of this compound?

- Specific Rotation : Measure optical activity using polarimetry (e.g., +27.5° under standardized conditions) .

- Chromatography : Gas chromatography (GC) with chiral columns or HPLC using derivatized methyl esters resolves enantiomers. For complex mixtures, basic pH extraction prevents transesterification artifacts .

- Spectroscopy : Infrared (IR) spectra validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H-NMR confirms stereochemistry via coupling patterns .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Solubility : Highly soluble in water (~50 mg/mL) and polar solvents (e.g., methanol) due to its carboxylic acid and methoxy groups .

- Stability :

Advanced Research Questions

Q. How does stereochemistry influence its biological activity or interaction with enzymes?

The (2S,3S) configuration is critical for binding to enzymes like aminotransferases or dehydrogenases. For example:

- Structure-Activity Relationships (SAR) : Modifying the methoxy group to bulkier substituents reduces enzymatic recognition, as seen in analogs like (2S)-2-amino-4-methoxybutanoic acid hydrochloride .

- X-ray Crystallography : Resolved structures of enzyme complexes (e.g., benzyloxycarbonyl-protected derivatives) reveal hydrogen bonding between the methoxy group and active-site residues .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

- Matrix Interference : Co-eluting metabolites (e.g., hydroxy acids) require separation via dual-column GC or LC-MS/MS .

- Derivatization : Methyl esterification improves volatility for GC analysis, but incomplete derivatization can skew quantification. Use internal standards (e.g., deuterated analogs) for calibration .

- Detection Limits : Sensitivity thresholds for LC-MS/MS are ~0.1 ng/mL, but ion suppression in plasma necessitates solid-phase extraction .

Q. How can researchers validate synthetic intermediates or degradation products?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₅H₁₁NO₃, MW 133.15) and detect impurities (e.g., deaminated byproducts) .

- Stability Studies : Accelerated degradation under heat/light identifies major breakdown products (e.g., 3-methyl-2-oxobutanoic acid via oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.